(3β,4β,21α)-21,23-二羟基齐墩果烷-12-烯-3-基-2-O-β-D-半乳糖吡喃糖基-β-D-葡萄糖吡喃糖醛酸

描述

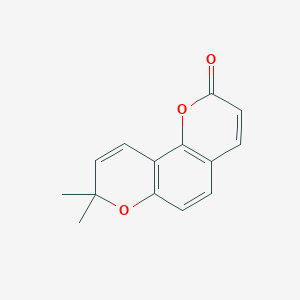

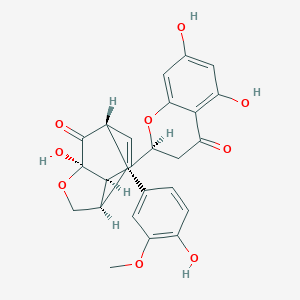

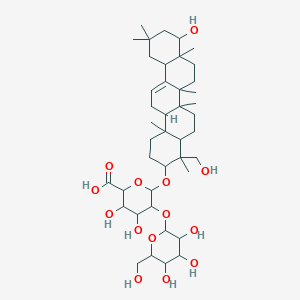

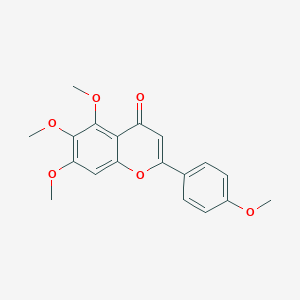

Soyasaponin III is a triterpenoid saponin that is composed of soyasapogenol B having a beta-D-galactopyranosyl-(1->2)-beta-D-glucopyranosiduronic acid moiety attached at the 3-position via a glycosidic linkage. It has a role as a hepatoprotective agent and a prodrug. It is a pentacyclic triterpenoid and a triterpenoid saponin. It is functionally related to a soyasapogenol B. It is a conjugate acid of a soyasaponin III(1-).

(3beta,4beta,21alpha)-21,23-dihydroxyolean-12-en-3-yl-2-O-beta-D-galactopyranosyl-beta-D-Glucopyranosiduronic acid is a natural product found in Crotalaria albida, Glycine max, and other organisms with data available.

科学研究应用

分离和结构解析

- 该化合物已从各种天然来源中分离出来,例如智利豆科植物 Lupinus oreophilus,这证明了植物研究在识别独特生物活性分子中的重要性 (Woldemichael、Montenegro 和 Timmermann,2003)。

药理潜力

- 对类似三萜的研究表明了潜在的药理应用。例如,从 Cylicodiscus gabunensis 中分离的三萜类化合物显示出有希望的化学性质,表明类似化合物可能有药用相关性 (Mkounga、Tchinda Tiabou 和 Kouam,2010)。

生物活性和化学性质

- 三萜类和黄酮类化合物,包括与我们感兴趣的分子在结构上相关的化合物,已经过研究其生物活性,阐明了此类化合物的化学性质和潜在应用 (Zhou 等人,2009)。

天然产物化学

- 在不同植物物种中类似化合物的结构解析突出了天然产物化学的多样性和复杂性,这对于发现新的治疗剂至关重要 (Huang 等人,2001)。

辅助和替代医学

- 对来自大蓟草等植物的三萜类化合物的研究提供了对它们在辅助和替代医学中使用的见解,为传统用途提供了科学依据 (Liu 等人,2005)。

作用机制

Target of Action

Soyasaponin III, a monodesmodic oleanane triterpenoid, is one of the main potentially bioactive saponins found in soy (Glycine max) and related products . The primary targets of Soyasaponin III are Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play crucial roles in the innate immune system, serving as primary sensors for detecting pathogen-associated molecular patterns and initiating inflammatory responses .

Mode of Action

Soyasaponin III interacts with its targets, TLR4 and MyD88, by suppressing their recruitment into lipid rafts . This interaction results in the downregulation of MyD88 expression , which in turn modulates the TLR4/MyD88 signaling pathway . This modulation can lead to a reduction in inflammation .

Biochemical Pathways

The primary biochemical pathway affected by Soyasaponin III is the TLR4/MyD88 signaling pathway . This pathway plays a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines. By modulating this pathway, Soyasaponin III can reduce the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also decreases the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .

Pharmacokinetics

It is known that soyasaponin iii can induce apoptosis in hep-g2 cells , suggesting that it can be absorbed and distributed to cells in the body.

Result of Action

The molecular and cellular effects of Soyasaponin III’s action primarily involve the reduction of inflammation. It achieves this by downregulating the expression of MyD88 and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory markers .

Action Environment

The action of Soyasaponin III can be influenced by various environmental factors. For instance, the expression levels of soyasaponin biosynthetic genes and the accumulation patterns of soyasaponins can be altered under different abiotic stress conditions . .

生化分析

Biochemical Properties

Soyasaponin III has been found to exhibit a variety of biological activities and pharmacological effects, such as immune regulation, anti-inflammatory, hypoglycemic, bactericidal, antiviral, and antitumor activities . The strength of these functions is closely related to the chemical structure of Soyasaponin III . It can interact with various enzymes, proteins, and other biomolecules, affecting their activity and function .

Cellular Effects

Soyasaponin III can induce apoptosis in Hep-G2 cells . It has been reported to reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts . It also significantly reduces the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6 and nitric oxide (NO) in serum .

Molecular Mechanism

The molecular mechanism of Soyasaponin III involves modulating toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling . It downregulates MyD88 expression and suppresses the recruitments of TLR4 and MyD88 into lipid rafts . This results in a decrease in the protein levels of myeloid differentiation protein 2 (MD-2), TLR4, MyD88, toll-interleukin1 receptor domain containing adaptor protein (TIRAP), phosphorylated interleukin-1 receptor-associated kinase 4 (p-IRAK-4), phosphorylated interleukin-1 receptor-associated kinase 1 (p-IRAK-1) and TNF receptor associated factor 6 (TRAF6) .

Temporal Effects in Laboratory Settings

The effects of Soyasaponin III over time in laboratory settings have been observed in various studies. For instance, it has been found that Soyasaponin III can significantly reduce the levels of TNFα, IL-6, and NO in serum . No significant correlations between soyasaponin contents and biosynthetic gene expression were observed .

Dosage Effects in Animal Models

In animal models, the effects of Soyasaponin III vary with different dosages . For instance, it has been found that Soyasaponin III can significantly reduce the levels of TNFα, IL-6, and NO in serum at certain dosages .

Metabolic Pathways

It is known that it can modulate the TLR4/MyD88 signaling pathway .

Transport and Distribution

Soyasaponin III is transported and distributed within cells and tissues. A study has identified GmMATE100 as the first soyasaponin transporter responsible for the transport of type A and type B soyasaponins from the cytoplasm to the vacuole .

Subcellular Localization

Soyasaponin III is localized to the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .

属性

IUPAC Name |

3,4-dihydroxy-6-[[9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O14/c1-37(2)16-21-20-8-9-24-39(4)12-11-26(40(5,19-44)23(39)10-13-42(24,7)41(20,6)15-14-38(21,3)25(45)17-37)54-36-33(30(49)29(48)32(55-36)34(51)52)56-35-31(50)28(47)27(46)22(18-43)53-35/h8,21-33,35-36,43-50H,9-19H2,1-7H3,(H,51,52) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHRVKXRCAJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasaponin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

55304-02-4 | |

| Record name | Soyasaponin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 216 °C | |

| Record name | Soyasaponin III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[10]-Shogaol](/img/structure/B192378.png)